molecular formula C15H17N3O3S B2968162 2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone CAS No. 484019-63-8

2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone

Cat. No.: B2968162
CAS No.: 484019-63-8
M. Wt: 319.38
InChI Key: DMHIZNKAVNGZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone is a heterocyclic derivative featuring a 1,3,4-oxadiazole core substituted with a phenoxymethyl group at position 5 and linked via a sulfanyl bridge to a pyrrolidin-1-yl ethanone moiety. The 1,3,4-oxadiazole scaffold is renowned for its metabolic stability, hydrogen-bonding capacity, and aromatic heterocyclic character, making it a versatile pharmacophore in medicinal chemistry .

Synthetic routes for analogous oxadiazole thioethers typically involve cyclization of thiosemicarbazides or condensation of hydrazides with carbon disulfide, followed by nucleophilic substitution with halogenated ketones or amines . For instance, describes the synthesis of morpholine/piperidine-linked oxadiazole thioethers via refluxing oxadiazole-2-thiol derivatives with chloroethyl amines in DMF .

Properties

IUPAC Name

2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-14(18-8-4-5-9-18)11-22-15-17-16-13(21-15)10-20-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHIZNKAVNGZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329191
Record name 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

484019-63-8
Record name 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone is part of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by various studies and data.

  • Chemical Name : this compound
  • Molecular Formula : C12H14N2O3S
  • Molecular Weight : 270.32 g/mol

Antibacterial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. A study highlighted the synthesis and evaluation of various 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl] propanoic acids, revealing that compounds similar to the target compound showed potent activity against Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/ml) against Bacillus subtilisMIC (µg/ml) against E. coli
3a0.35 - 0.550.30 - 0.50
Standard (Ciprofloxacin)0.01 - 0.250.12 - 0.15

The most active compounds contained specific substituents that enhanced their antibacterial efficacy, with the 4-nitro moiety being particularly effective .

Anticancer Activity

The oxadiazole scaffold is recognized for its anticancer potential. A review on the mechanisms of oxadiazoles indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). The structural modifications of oxadiazole derivatives can lead to increased cytotoxicity against various cancer cell lines.

Key findings include:

  • Mechanism of Action : Inhibition of growth factors and enzymes critical for cancer cell survival.
  • Cell Lines Tested : Various studies have tested oxadiazole derivatives on breast cancer, leukemia, and colon cancer cell lines.

Case Studies

  • Study on Anticancer Mechanisms : A comprehensive review identified that oxadiazole derivatives can selectively target nucleic acids and enzymes associated with tumor growth. For instance, compounds demonstrated significant inhibition of telomerase activity in vitro, which is crucial for cancer cell immortality .
  • Molecular Docking Studies : Molecular docking studies indicated favorable binding interactions between the target compound and specific proteins related to cancer progression. The binding energies suggested a strong affinity for targets involved in cell cycle regulation .

Comparison with Similar Compounds

Data Tables

Table 2: Structural and Physicochemical Comparison
Compound (CAS No.) Molecular Weight XLogP3 Hydrogen Bond Acceptors Key Functional Groups Reference
Target Compound ~378 g/mol* ~3.2* 6 Phenoxymethyl, pyrrolidinyl
735338-92-8 (Benzodioxol derivative) 453.5 4.3 8 Benzodioxol, thiophenmethyl
785705-64-8 (Trifluoromethylpiperazine) ~450 g/mol* ~3.8* 7 Trifluoromethyl, piperazine

*Estimated based on structural similarity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.